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molecular formula C11H13B B3052500 1-(3-Bromopropyl)-4-ethenylbenzene CAS No. 41996-95-6

1-(3-Bromopropyl)-4-ethenylbenzene

Cat. No. B3052500
M. Wt: 225.12 g/mol
InChI Key: KMOVNOPNNLQXEJ-UHFFFAOYSA-N
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Patent
US07829155B1

Procedure details

The product from Example 2 is used as a stating material in this procedure. The resulting product from Example 2 was diluted in 200 mL of toluene. Next, 0.125 g of toluensulfonic acid was added to the reaction mixture. The reaction mixture was refluxed under argon atmosphere for 44 hours. The mixture was then washed with 50 mL of water and the solvent was removed under vacuum. The resulting product was then purified by silica gel chromatography with the use of 90% hexane and 10% ethyl acetate. The resulting product was recovered as the solvent was removed under vacuum.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1C(C)O.[C:14]1(C)C(S(O)(=O)=O)=CC=C[CH:19]=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([CH:14]=[CH2:19])=[CH:9][CH:10]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=C(C=CC=C1)C(O)C
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=C(C=CC=C1)C(O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.125 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under argon atmosphere for 44 hours
Duration
44 h
WASH
Type
WASH
Details
The mixture was then washed with 50 mL of water
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting product was then purified by silica gel chromatography with the use of 90% hexane and 10% ethyl acetate
CUSTOM
Type
CUSTOM
Details
The resulting product was recovered as the solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum

Outcomes

Product
Name
Type
Smiles
BrCCCC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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